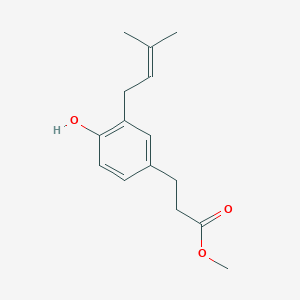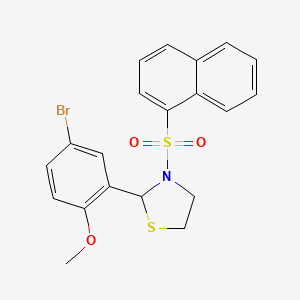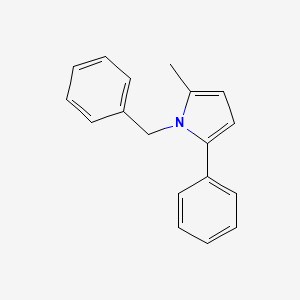![molecular formula C9H13NO4S B14236479 [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid CAS No. 477776-36-6](/img/structure/B14236479.png)
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid is a chemical compound with a unique structure that includes a hydroxyl group, a phenyl group, and a sulfamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid typically involves the reaction of a suitable precursor with sulfamic acid. One common method involves the reaction of 1-hydroxy-3-phenylpropan-2-ol with sulfamic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-80°C .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The sulfamic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted sulfamic acid derivatives.
Aplicaciones Científicas De Investigación
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and Friedel-Crafts reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Used in the production of polymers and as a corrosion inhibitor in industrial processes.
Mecanismo De Acción
The mechanism of action of [(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, altering their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfamic acid moiety can participate in acid-base reactions, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid: A simpler compound with similar acidic properties but lacking the hydroxyl and phenyl groups.
Phenylpropanolamine: Contains a phenyl and hydroxyl group but lacks the sulfamic acid moiety.
Uniqueness
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl, phenyl, and sulfamic acid groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Propiedades
Número CAS |
477776-36-6 |
|---|---|
Fórmula molecular |
C9H13NO4S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid |
InChI |
InChI=1S/C9H13NO4S/c11-7-9(10-15(12,13)14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,12,13,14)/t9-/m1/s1 |
Clave InChI |
PYDLGYVTBXCWGQ-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)





![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)

